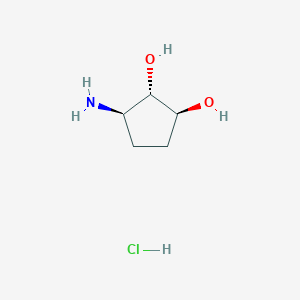

rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride” is a racemic mixture of a cyclopentane derivative with three chiral centers. The “rac-” prefix indicates that it is a mixture of enantiomers . The “(1S,2S,3R)” notation indicates the configuration of the chiral centers . The compound has an amino group and two hydroxyl groups attached to the cyclopentane ring.

Molecular Structure Analysis

The compound contains a cyclopentane ring, which is a cyclic hydrocarbon with a 5-membered ring. It has three chiral centers, which means it has 2^3 = 8 possible stereoisomers . The specific isomer in this case is defined by the “(1S,2S,3R)” notation, which describes the configuration of the chiral centers .Scientific Research Applications

Biocatalytic Applications

Biocatalysis using isolated bacterial strains offers a robust method for the asymmetric synthesis of critical chiral intermediates in drug research and development. A study leveraging Sphingomonas aquatilis as a whole cell biocatalyst showcased the enzyme's stability and enantioselectivity, providing a promising approach for the asymmetric synthesis of key chiral intermediates like (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, an essential component in developing potent hepatitis C virus (HCV) NS3/4A protease inhibitors (Shaozhou et al., 2018).

Silicon Analogue Synthesis in Drug Design

Silicon analogues of clinically utilized drugs offer novel avenues for pharmacological innovation. One such study involved the synthesis and characterization of sila-venlafaxine, a silicon analogue of the antidepressant venlafaxine. Through detailed synthesis and structural analysis, researchers contributed to the broader understanding of silicon's role in drug design and its potential therapeutic applications (J. Daiss et al., 2006).

Advances in Polymer Science

In the realm of polymer science, the cyclopolymerization of nonconjugated dienes has been a notable method for producing polymers with stereochemically complex structures. For instance, the production of poly(methylene-1,3-cycloalkanes) introduces novel materials with distinct properties, expanding the toolbox of materials available for various industrial and research applications (Joseph B. Edson & G. Coates, 2009).

properties

IUPAC Name |

(1S,2S,3R)-3-aminocyclopentane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4+,5+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKOUXFBWHTEOL-UZKLXKKNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1N)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@@H]1N)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2604336.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604338.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2604339.png)

![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2604349.png)

![5-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2604350.png)